molecular formula C17H14N2O2 B1438283 2-(Benzylamino)quinoline-4-carboxylic acid CAS No. 1097017-44-1

2-(Benzylamino)quinoline-4-carboxylic acid

Cat. No.: B1438283
CAS No.: 1097017-44-1
M. Wt: 278.3 g/mol
InChI Key: MWNFPIDJPGPAPF-UHFFFAOYSA-N
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Description

2-(Benzylamino)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)quinoline-4-carboxylic acid typically involves the reaction of quinoline derivatives with benzylamine. One common method includes the use of 2-chloroquinoline-4-carboxylic acid as a starting material, which reacts with benzylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(Benzylamino)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler derivative without the benzylamino group.

    2-Phenylquinoline-4-carboxylic acid: A similar compound with a phenyl group instead of a benzylamino group.

Uniqueness

2-(Benzylamino)quinoline-4-carboxylic acid is unique due to the presence of the benzylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(benzylamino)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNFPIDJPGPAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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